molecular formula C16H14N2O2S B2545670 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide CAS No. 898461-79-5

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide

Cat. No.: B2545670
CAS No.: 898461-79-5
M. Wt: 298.36
InChI Key: FXKOWKCHBBJSQR-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused pyrrolo[3,2,1-ij]quinolinone scaffold substituted with a thiophene-2-carboxamide group at the 8-position. This molecule combines the rigidity of the tricyclic pyrroloquinolinone core with the electron-rich thiophene moiety, making it a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation. The compound’s synthesis typically involves coupling reactions between functionalized pyrroloquinolinone intermediates and thiophene-2-carbonyl derivatives under catalytic or acidic conditions .

Key structural attributes include:

  • 4-Oxo group: Enhances hydrogen-bonding capacity.
  • Thiophene-2-carboxamide substituent: Introduces sulfur-based electronic effects and conformational flexibility.

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-14-4-3-10-8-12(9-11-5-6-18(14)15(10)11)17-16(20)13-2-1-7-21-13/h1-2,7-9H,3-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKOWKCHBBJSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O4_{4}
  • Molecular Weight : 384.4 g/mol
  • CAS Number : 898462-22-1

1. Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance:

CompoundActivityIC50_{50} (µg/mL)
Compound AAntitumor1.61 ± 1.92
Compound BCytotoxic< 10

Studies have shown that the presence of specific substituents can enhance the anticancer activity by modulating signaling pathways associated with cancer cell proliferation and survival .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. For example:

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective32 µg/mL
Escherichia coliModerate64 µg/mL

These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer metabolism and inflammation.
  • Receptor Modulation : The compound may act as a modulator of specific receptors related to cell signaling pathways.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Case Study on Anticancer Activity : A study focusing on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity, suggesting a potential role in chemotherapy regimens.
  • Case Study on Antimicrobial Efficacy : Another study evaluated its effectiveness against resistant strains of bacteria, showing promise as a new antibiotic agent.

Comparison with Similar Compounds

Key Observations :

Substituent Flexibility vs. Activity: The target compound lacks the alkylamino side chains seen in compound 28 , which may reduce off-target interactions but could limit solubility. Fluorinated analogues like 16d exhibit higher thermal stability (m.p. >350°C) due to enhanced intermolecular interactions , whereas the thiophene-carboxamide derivative’s melting point remains uncharacterized.

Table 2: Spectroscopic Data for Selected Analogues

Compound Name IR (C=O stretch, cm⁻¹) HRMS (Observed) Notable NMR Shifts (δ, ppm)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[...]thiophene-2-carboxamide ~1720 (C=O) Not reported Thiophene H: 7.2–7.6; NH: 10.2
8-Ethoxy-4,4,6-trimethyl-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1726 (C=O) 274.1436 Quinolinone CH: 6.8–7.1
N-(Quinolin-8-yl)thiophene-2-carboxamide Not reported 273.0423 (M+1) Quinoline H: 8.9; Thiophene H: 7.5

Insights :

  • IR Spectroscopy: The target compound’s carbonyl stretch (~1720 cm⁻¹) aligns with pyrroloquinolinone derivatives but is less pronounced than in dione-containing analogues (e.g., 1726 cm⁻¹ in ).
  • NMR: The thiophene protons in the target compound resonate similarly to simpler quinoline-based analogues (δ 7.2–7.6), suggesting comparable electronic environments .

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